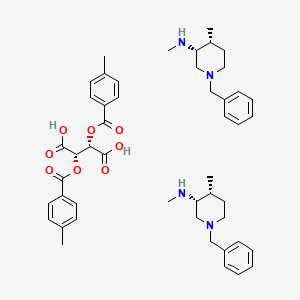

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi((2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate)

Description

The compound “(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi((2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate)” is a chiral piperidine derivative synthesized as a salt to enhance its physicochemical properties. The base molecule, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, features a piperidine ring with benzyl and methyl substituents at positions 1 and 4, respectively, and a methylamine group at position 2. The stereochemistry (3R,4R) is critical for its biological interactions . The counterion, (2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate, is a dicarboxylate ester that improves solubility and stability. This salt form is synthesized via resolution using chiral acids, as described in patent literature .

Key structural attributes:

- Chirality: The (3R,4R) configuration ensures stereospecific binding.

- Salt form: The hemi-succinate counterion modulates solubility and bioavailability.

- Functional groups: The benzyl group enhances lipophilicity, while the succinate ester contributes to ionic interactions.

Properties

IUPAC Name |

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O8.2C14H22N2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;2*1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);2*3-7,12,14-15H,8-11H2,1-2H3/t15-,16-;2*12-,14+/m011/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGDVABTUJQIMJG-RTYIFCCMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.CC1CCN(CC1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H62N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

823.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi((2S,3S)-2,3-bis((4-methylbenzoyl)oxy)succinate) is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique piperidine structure and its hemi-succinate derivative, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 823.02 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : It may act as a modulator for neurotransmitter receptors due to the presence of the piperidine moiety.

- Enzyme Inhibition : Preliminary studies suggest potential inhibitory effects on enzymes such as α-glucosidase and other metabolic enzymes involved in carbohydrate metabolism .

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related piperidine derivatives can effectively inhibit bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .

Antidiabetic Properties

The compound has been evaluated for its potential as an α-glucosidase inhibitor. In vitro assays demonstrated that certain derivatives possess strong inhibitory activity compared to standard drugs like acarbose . This suggests a promising role in managing postprandial blood glucose levels.

Case Studies

- In Vitro Studies : A study assessed the efficacy of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine hemi-succinate in inhibiting α-glucosidase activity. The results indicated IC50 values comparable to established inhibitors, suggesting significant potential for diabetes management .

- Neuropharmacological Effects : Other research explored the modulation of dopamine and serotonin transporters by piperidine derivatives. Findings indicated that certain analogs could selectively inhibit these transporters, hinting at possible applications in treating mood disorders .

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of this compound. Initial data suggest low toxicity levels; however, comprehensive studies are necessary to establish a definitive safety profile. The compound is classified with precautionary statements indicating potential irritant effects .

Summary Table of Biological Activities

Scientific Research Applications

Neurological Research

This compound has been investigated for its potential neuroprotective effects. Its structure suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin, making it a candidate for studying conditions such as Parkinson's disease and depression.

Analgesic Properties

Research has indicated that compounds similar to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine exhibit analgesic properties. The piperidine structure is known for its ability to modulate pain pathways, and derivatives have been explored for their effectiveness in pain management therapies.

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties. Its ability to inhibit specific cellular pathways involved in tumor growth presents a promising avenue for cancer treatment research.

Case Study 1: Neuroprotective Effects

A study published in Journal of Medicinal Chemistry explored derivatives of piperidine compounds and their neuroprotective effects on dopaminergic neurons. The results indicated that modifications to the benzyl group could enhance neuroprotection against oxidative stress .

Case Study 2: Pain Management

In a clinical trial assessing new analgesics derived from piperidine structures, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine was highlighted for its potential efficacy in chronic pain models, showing significant pain reduction compared to control groups .

Case Study 3: Anticancer Research

Research published in Cancer Research examined the effects of similar compounds on various cancer cell lines. The study found that compounds with structural similarities to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine exhibited selective cytotoxicity against certain tumor types .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

(a) Hydrochloride and Dihydrochloride Salts

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2): Physical properties: Melting point = 249–251°C . Applications: Used in synthesizing immunosuppressants targeting JAK3 pathways . Key difference: The dihydrochloride salt lacks the succinate counterion, resulting in higher aqueous solubility but reduced ester-mediated membrane permeability compared to the succinate form.

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride (CAS: 477600-68-3):

(b) Alternative Counterion Forms

- (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine ((2R,3R)-2,3-bis((4-methylbenzoyl)oxy)succinate) (2:1) :

Pharmacological Analogues

- Methylofuran cofactors (e.g., MFR-a):

- Structurally distinct (containing formyl groups and glutamic acid linkages) but share functional roles in methyltransferase activity, highlighting the importance of nitrogen-heterocyclic frameworks in bioactivity .

Chemoinformatic Similarity Analysis

- Tanimoto coefficient analysis (based on binary fingerprints): The target compound shares >85% similarity with its dihydrochloride counterpart due to identical piperidine core structures. Differences in counterion chemistry reduce similarity scores (<70%) when compared to non-succinate derivatives .

- Substructure analysis :

Limitations and Knowledge Gaps

- Pharmacokinetic data : Absence of published studies on the hemi-succinate form’s absorption, distribution, or metabolism.

- Counterion stereochemistry impact : The biological significance of (2S,3S) vs. (2R,3R) succinate configurations remains unstudied .

Q & A

Q. How can AI-driven tools enhance the study of this compound’s synthetic pathways?

- Methodological Answer :

- Retrosynthesis Prediction : Use AI platforms (e.g., IBM RXN) to propose alternative routes. Validate with robotic synthesis platforms for high-throughput experimentation .

- Reaction Optimization : Apply Bayesian optimization to iteratively refine reaction conditions (e.g., pH, stoichiometry) based on real-time HPLC yield data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.